

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 2-Phenylfuran

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Compound of Interest

Compound Name: 2-Phenylfuran

Cat. No.: B099556

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Introduction

2-Phenylfuran is an aromatic heterocyclic compound that serves as a valuable scaffold in medicinal chemistry and materials science. Its structure, featuring a furan ring substituted with a phenyl group, presents multiple sites for functionalization through electrophilic substitution reactions. Understanding the regioselectivity and reactivity of these reactions is paramount for the rational design and synthesis of novel **2-phenylfuran** derivatives with desired pharmacological or material properties.

This technical guide provides a comprehensive overview of the electrophilic substitution reactions of **2-phenylfuran**, including nitration, halogenation, acylation, and sulfonation. It details the underlying principles governing the regioselectivity of these transformations, provides experimental protocols for key reactions, and presents available quantitative data on isomer distribution.

Core Principles: Reactivity and Regioselectivity

The furan ring is an electron-rich aromatic system, making it significantly more reactive towards electrophiles than benzene.^[1] This heightened reactivity is due to the electron-donating effect of the oxygen heteroatom, which increases the electron density of the ring. Electrophilic attack on monosubstituted furans predominantly occurs at the C5 (α) position, as the carbocation intermediate formed is more stabilized by resonance.^[2]

In **2-phenylfuran**, the phenyl group acts as an electron-donating group through resonance, further activating the furan ring towards electrophilic attack. The primary site of substitution is the C5 position of the furan ring, which is both sterically accessible and electronically favored. Substitution on the phenyl ring is generally not observed under typical electrophilic substitution conditions for the furan ring, highlighting the significantly higher reactivity of the furan moiety.

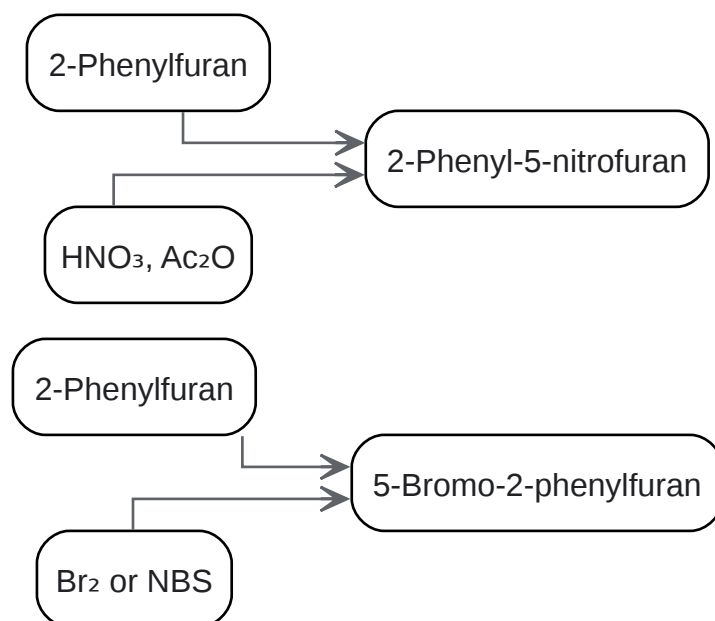
Key Electrophilic Substitution Reactions of 2-Phenylfuran

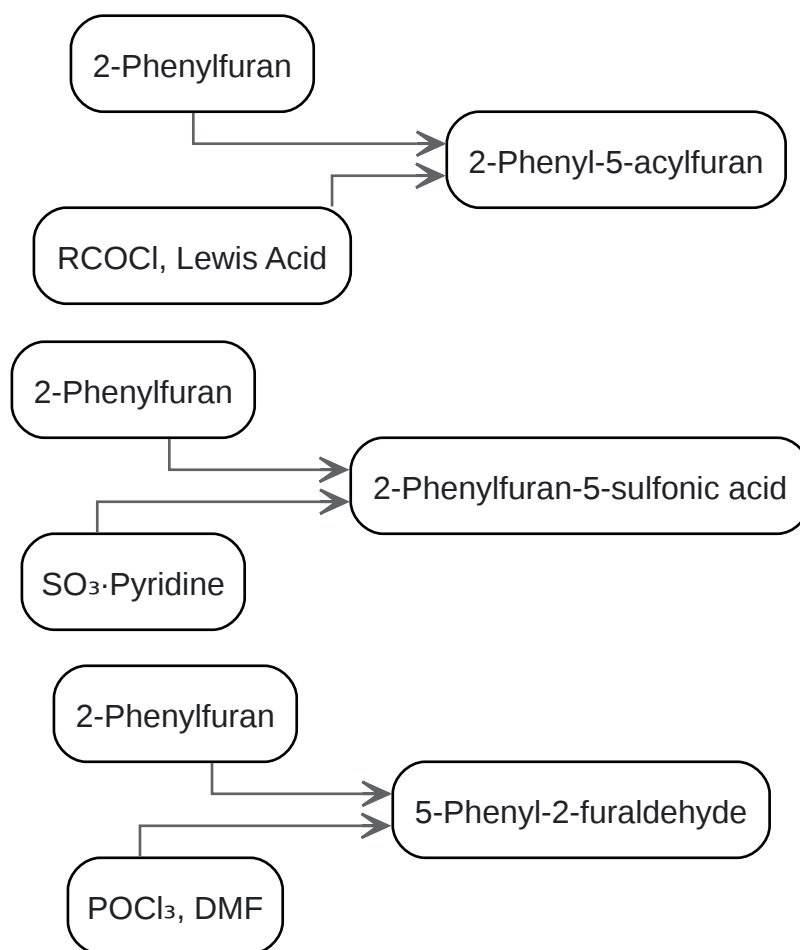
This section details the major electrophilic substitution reactions of **2-phenylfuran**, providing insights into the reaction mechanisms and practical experimental guidance.

Nitration

The nitration of furan and its derivatives requires mild conditions to prevent polymerization and ring-opening side reactions.[3] A common and effective method for the nitration of **2-phenylfuran** is the use of acetyl nitrate, generated in situ from nitric acid and acetic anhydride.

Reaction Scheme:





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